Tetramethyl pyrazine-2,3,5,6-tetracarboxylate
Overview
Description
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C₁₂H₁₂N₂O₈. It features a pyrazine ring substituted with four carboxylate groups at positions 2, 3, 5, and 6. This compound is known for its unique structural properties and has been studied for various applications in scientific research, including coordination chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyrazine-2,3,5,6-tetracarboxylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl pyrazine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate ester hydrolysis
Major Products:
Oxidation: Pyrazine-2,3,5,6-tetracarboxylic acid.
Reduction: Tetramethyl pyrazine-2,3,5,6-tetraol.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
Tetramethyl pyrazine-2,3,5,6-tetracarboxylate has been extensively studied for its applications in various fields:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound is used as a ligand to form coordination polymers and MOFs with metals such as copper and nickel.
Crystal Structures and Supramolecular Chemistry: The compound’s ability to form diverse crystal structures makes it valuable in supramolecular chemistry studies.
Photoluminescence and Luminescence Properties: Research has shown that the compound exhibits unique luminescence properties, making it useful in the development of photoluminescent materials.
Electron Acceptor in Photochemistry: this compound derivatives are explored as electron acceptors in light absorber-electron acceptor dyads, contributing to advancements in photochemical research.
Supramolecular Structures:
Mechanism of Action
The mechanism of action of tetramethyl pyrazine-2,3,5,6-tetracarboxylate involves its interaction with metal ions to form coordination complexes. The carboxylate groups and nitrogen atoms in the pyrazine ring act as donor sites, coordinating with metal ions to form stable complexes. These interactions are crucial for the compound’s role in forming metal-organic frameworks and coordination polymers .
Comparison with Similar Compounds
Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which tetramethyl pyrazine-2,3,5,6-tetracarboxylate is derived.
Tetramethyl pyrazine-2,3,5,6-tetraol: A reduced form of the compound with hydroxyl groups instead of ester groups.
Pyrazine-2,3,5,6-tetracarboxamide: A derivative with amide groups instead of ester groups
Uniqueness: this compound is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it particularly valuable in the synthesis of metal-organic frameworks and coordination polymers, which have diverse applications in various scientific fields .
Properties
IUPAC Name |
tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-19-9(15)5-6(10(16)20-2)14-8(12(18)22-4)7(13-5)11(17)21-3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPCARAPIJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303142 | |
Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-21-8 | |
Record name | NSC156943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetramethyl pyrazine-2,3,5,6-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.